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Compound of Interest

Compound Name:
5,7-Dichloro-[1,2,4]triazolo[1,5-

a]pyrimidine

Cat. No.: B042670 Get Quote

5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound of

significant interest in modern chemical research. With the molecular formula C₅H₂Cl₂N₄ and a

molecular weight of 189.00 g/mol , this molecule serves as a crucial building block in the

synthesis of a wide range of biologically active compounds.[1] Its fused triazole and pyrimidine

rings create a scaffold that is isoelectronic with the purine ring system, making it a valuable bio-

isostere in drug design.[1][4][5] The two reactive chlorine atoms at the 5- and 7-positions are

highly susceptible to nucleophilic substitution, providing a versatile handle for synthetic

modification.[1][6]

This guide provides a detailed technical analysis of two primary spectrometric techniques

essential for the structural elucidation and quality control of 5,7-Dichloro-[1][2][3]triazolo[1,5-

a]pyrimidine: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Understanding the

spectral behavior of this core structure is paramount for researchers in medicinal chemistry,

agrochemical development, and material science who utilize it as a key synthetic intermediate.

[1][2]

Part 1: Mass Spectrometry Analysis -
Deconstructing the Molecule
Mass spectrometry is an indispensable tool for determining the molecular weight and deducing

the structural formula of a compound by analyzing its fragmentation pattern upon ionization.
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For a halogenated heterocyclic system like 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine, MS

provides unambiguous confirmation of its elemental composition and connectivity.

Experimental Protocol: Electron Ionization (EI-MS)
A robust and common approach for analyzing relatively small, thermally stable organic

molecules is Electron Ionization Mass Spectrometry (EI-MS).

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the instrument via a direct insertion probe or a Gas

Chromatography (GC) inlet.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). This process ejects an electron from the molecule, generating a positively

charged radical cation known as the molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to undergo a series of

predictable bond cleavages, creating a unique pattern of smaller fragment ions.

Detection: The ions are accelerated, separated by their mass-to-charge ratio (m/z), and

detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum
The mass spectrum of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is distinguished by several

key features.

Molecular Ion (M⁺•) Cluster: The most critical diagnostic feature is the isotopic pattern of the

molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈

25%), a molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks at

M, M+2, and M+4.[7] The expected intensity ratio for this cluster is approximately 9:6:1,

providing definitive evidence for the presence of two chlorine atoms.[7]

M⁺• (m/z 188): Corresponds to the molecule containing two ³⁵Cl atoms.

[M+2]⁺• (m/z 190): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺• (m/z 192): Corresponds to the molecule containing two ³⁷Cl atoms.
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Key Fragmentation Pathways: The fragmentation of the triazolopyrimidine core is influenced by

the stability of the resulting ions and neutral losses. The primary fragmentation pathways

involve the sequential loss of chlorine atoms and the cleavage of the heterocyclic rings.

Loss of Chlorine: The initial fragmentation event is often the loss of a chlorine radical to form

a more stable cation at m/z 153.

Ring Cleavage: The triazole and pyrimidine rings can undergo characteristic cleavages. A

common fragmentation for 1,2,4-triazoles involves the loss of a neutral hydrogen cyanide

(HCN) molecule.[8] Subsequent loss of nitrogen (N₂) is also a plausible pathway.[8] The

pyrimidine ring can also fragment, leading to smaller, stable ions.[3][9]

Data Presentation: Expected Mass Fragments
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Notes

188, 190, 192 [C₅H₂Cl₂N₄]⁺•
Molecular ion cluster,

characteristic 9:6:1 ratio.

153, 155 [C₅H₂ClN₄]⁺
Loss of a Chlorine radical (•Cl)

from the molecular ion.

126, 128 [C₄HClN₃]⁺

Subsequent loss of Hydrogen

Cyanide (HCN) from the [M-

Cl]⁺ ion.

118 [C₅H₂N₄]⁺
Loss of two Chlorine radicals

(•Cl).

91 [C₄H₂N₃]⁺
Loss of a second •Cl from the

[M-Cl-HCN] fragment.

Visualization: Fragmentation Pathway

[C₅H₂Cl₂N₄]⁺•
m/z 188, 190, 192

[C₅H₂ClN₄]⁺
m/z 153, 155

- •Cl [C₄HClN₃]⁺
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Caption: Proposed EI-MS fragmentation pathway for 5,7-Dichloro-[1][2][3]triazolo[1,5-

a]pyrimidine.

Part 2: Infrared (IR) Spectroscopy - Probing
Molecular Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the

functional groups present in a molecule. It works on the principle that chemical bonds vibrate at

specific frequencies. When irradiated with infrared light, a molecule absorbs energy at

frequencies corresponding to its natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)
Modern FTIR spectrometers often utilize an ATR accessory for rapid and simple sample

analysis, requiring minimal preparation.

Sample Preparation: A small amount of the solid 5,7-Dichloro-[1][2][3]triazolo[1,5-

a]pyrimidine powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition: A pressure arm is applied to ensure firm contact between the sample and

the crystal. The instrument scans the sample with an infrared beam over a typical range of

4000–400 cm⁻¹.

Spectrum Generation: The resulting interferogram is converted into a spectrum via a Fourier

Transform, plotting absorbance or transmittance as a function of wavenumber (cm⁻¹).

Interpretation of the IR Spectrum
The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding

to the vibrations of the bonds within the molecule.

Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bond on the triazole ring is expected to

produce a weak to medium absorption band in this region, which is characteristic of C-H

bonds in aromatic and heteroaromatic systems.[10]
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C=N and C=C Ring Stretching (1650-1400 cm⁻¹): The fused aromatic ring system contains

multiple C=N and C=C bonds. These will give rise to a series of sharp, medium-to-strong

absorption bands in this region. Aromatic systems typically show characteristic absorptions

between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[10]

Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of absorptions

arising from C-C, C-N single bond stretching, as well as various bending and deformation

vibrations of the entire ring system. These bands are unique to the molecule and serve as a

"fingerprint" for identification.

C-Cl Stretching (850-550 cm⁻¹): The carbon-chlorine stretching vibrations are expected to

appear in the lower frequency end of the fingerprint region. These bands can sometimes be

difficult to assign definitively without computational modeling but their presence is a key

feature.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber Range (cm⁻¹) Vibration Type Expected Intensity

3100 - 3050 Aromatic C-H Stretch Weak to Medium

1620 - 1550 C=N Ring Stretch Medium to Strong

1550 - 1450 C=C Aromatic Ring Stretch
Medium to Strong (multiple

bands)

1400 - 1000
In-plane Ring

Bending/Deformation
Medium (complex pattern)

850 - 750 C-Cl Stretch Medium to Strong

< 750 Out-of-plane Ring Bending Medium

Visualization: Key Molecular Vibrations
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Characteristic Vibrational Modes

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

C-H Stretch
~3100 cm⁻¹

absorbs IR

C=N / C=C Ring Stretches
1650-1400 cm⁻¹

absorbs IR

C-Cl Stretch
850-550 cm⁻¹

absorbs IR

Fingerprint Region
< 1400 cm⁻¹

absorbs IR

Click to download full resolution via product page

Caption: Diagram of key IR vibrational modes for the title compound.

Conclusion: A Synergistic Approach to Structural
Verification
The structural characterization of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine is definitively

achieved through the synergistic use of Mass Spectrometry and Infrared Spectroscopy. MS

confirms the correct molecular weight and elemental composition, with the M/M+2/M+4 isotopic

cluster providing unequivocal evidence of the two chlorine atoms. The fragmentation pattern

further supports the fused heterocyclic ring structure. Concurrently, IR spectroscopy validates

the presence of the key functional groups and the aromatic nature of the core, providing a

unique molecular fingerprint. Together, these techniques form a self-validating system, ensuring

the identity, purity, and structural integrity of this vital chemical intermediate for its successful

application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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